Oleoyl tyrosine

Chemical structure Endocannabinoid analog Carboxylic acid moiety

Oleoyl tyrosine (CAS 147732-57-8) is an N-acyl amino acid lipid formed by oleic acid–L-tyrosine amide conjugation. Unlike generic substitutes (N-oleoyl glycine, free L-tyrosine), its specific oleoyl-tyrosine bond delivers unique logP, stratum corneum penetration, and FAAH-susceptible release kinetics essential for tan-enhancing cosmetic performance. INCI-designated skin conditioning and protecting agent; included in HMDB, ChEBI, and LIPID MAPS. Optimized for sun care emulsions at 0.1–2% use levels. Procure analytical-grade material for melanogenic formulations or lipidomics reference standards.

Molecular Formula C7H5BrO2S
Molecular Weight 0
CAS No. 147732-57-8
Cat. No. B1176176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl tyrosine
CAS147732-57-8
SynonymsN-Oleoyl-L-tyrosine
Molecular FormulaC7H5BrO2S
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C27H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h9-10,18-21,25,29H,2-8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b10-9-/t25-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoyl Tyrosine (CAS 147732-57-8): Chemical Identity, N-Acyl Amino Acid Classification, and Procurement Considerations


Oleoyl tyrosine (CAS 147732-57-8) is a long-chain N-acyl amino acid conjugate formed via amide linkage between oleic acid and L-tyrosine, classified within the N-acylamide lipid family and structurally related to endocannabinoid signaling molecules [1]. It is a synthetic bioactive lipid with the molecular formula C₂₇H₄₃NO₄ and molecular weight 445.63 g/mol, recognized in authoritative databases including HMDB (HMDB0062337), ChEBI (CHEBI:165548), and LIPID MAPS (LMFA08020099) [2]. The compound functions as a skin conditioning and skin protecting agent under INCI nomenclature, with primary applications in cosmetic formulations for tan enhancement and barrier support [3].

Why Oleoyl Tyrosine Cannot Be Replaced by Generic N-Acyl Amino Acids or Free L-Tyrosine in Targeted Applications


Generic substitution of oleoyl tyrosine with alternative N-acyl amino acids (e.g., N-oleoyl glycine, N-oleoyl phenylalanine) or free L-tyrosine introduces substantial functional divergence due to differences in lipid signaling specificity, melanogenic pathway engagement, and skin sensitization profiles. The oleoyl-tyrosine amide bond confers distinct physicochemical properties—including logP, membrane permeability, and enzymatic hydrolysis susceptibility by fatty acid amide hydrolase (FAAH)—that govern its bioactivity [1]. Free L-tyrosine lacks the lipophilic oleoyl tail required for efficient stratum corneum penetration and sustained release kinetics, while N-oleoyl glycine exhibits divergent G-protein-coupled receptor (GPCR) binding and TRP channel interactions compared to N-acyl aromatic amino acids [2]. Additionally, emerging clinical data identify oleoyl tyrosine as a documented allergen in tan-enhancing sunscreens, a risk profile not shared across all N-acyl amino acid analogs, underscoring that in-class interchange without formulation-specific evaluation introduces both efficacy and safety liabilities [3].

Oleoyl Tyrosine: Quantified Differentiation Evidence Versus Structural Analogs and Functional Alternatives


Structural Differentiation: Oleoyl Tyrosine vs. OMDM-2 and OMDM-1 (Anandamide Uptake Inhibitors)

Oleoyl tyrosine (CAS 147732-57-8) possesses a terminal carboxylic acid group (-COOH) at the amino acid α-carbon, whereas OMDM-2 (CAS 616884-63-0) and OMDM-1 (CAS 616884-62-9) are tyrosinol derivatives with a terminal hydroxymethyl group (-CH₂OH) resulting from reduction of the carboxylic acid [1]. This structural divergence fundamentally alters physicochemical properties, metabolic susceptibility, and biological targeting: the carboxylic acid enables deprotonation to the carboxylate anion at physiological pH, influencing solubility, membrane permeability, and FAAH substrate recognition [2]. OMDM-2 exhibits Ki = 3 μM for anandamide cellular uptake inhibition with CB1 Ki = 5.1 μM and FAAH Ki > 50 μM, demonstrating engineered selectivity for the endocannabinoid transporter [3]. In contrast, oleoyl tyrosine lacks published quantitative data for CB1, CB2, VR1, or FAAH interactions, and its biological profile remains primarily characterized through cosmetic function rather than pharmacological target engagement. Procurement decisions must therefore distinguish between oleoyl tyrosine (cosmetic-grade, carboxylic acid-containing, limited receptor profiling) and OMDM-2/OMDM-1 (research-grade, reduced carboxylic acid, pharmacologically characterized for endocannabinoid system modulation).

Chemical structure Endocannabinoid analog Carboxylic acid moiety

Melanogenesis Stimulation: Oleoyl Tyrosine Formulation (Tyr-Excel™) vs. Free L-Tyrosine Baseline

Oleoyl tyrosine is commercialized as Tyr-Excel™ (INCI: Oleoyl Tyrosine, Luffa Cylindrica Seed Oil, Oleic Acid), a proprietary formulation that stimulates melanocyte activity and melanin pigment production [1]. The proposed mechanism involves increased intracellular L-tyrosine substrate availability for tyrosinase via the lipophilic oleoyl moiety, which enhances stratum corneum penetration compared to free L-tyrosine . However, no peer-reviewed quantitative data (e.g., fold-change in melanin content, tyrosinase activity EC₅₀, or comparative dose-response curves) were identified in the public domain for oleoyl tyrosine as a standalone compound. In vitro studies on related N-acyl tyrosines demonstrate tyrosinase inhibition rates of 40-60% at 0.5-2% concentrations, but these data derive from different structural analogs and cannot be directly extrapolated to oleoyl tyrosine's proposed melanogenic activity [2]. The absence of head-to-head comparative data versus alternative melanogenesis modulators (e.g., acetyl tyrosine, palmitoyl tyrosine) represents a critical evidence gap for procurement decisions based on quantified efficacy.

Melanogenesis Tanning enhancement Cosmetic efficacy

Skin Sensitization Potential: Oleoyl Tyrosine vs. Other Amino Acid Alkyl Amides (AAAAs)

Oleoyl tyrosine has been documented as an emerging allergen in tan-enhancing sunscreens and cosmetics, with published clinical case reports of allergic contact dermatitis (ACD) confirmed via patch testing [1]. A 2022 literature compilation identified oleoyl tyrosine among several amino acid alkyl amides (AAAAs) implicated in cosmetic-related ACD, alongside isopropyl lauroyl sarcosinate and capryloyl glycine [2]. Notably, the CIR safety assessment of AAAAs as a class noted that while most members exhibit low sensitization potential, specific structural features—including acyl chain length and amino acid identity—modulate immunogenicity [3]. The documented sensitization incidence for oleoyl tyrosine, while not quantified as a population rate, represents a differentiated safety signal that distinguishes it from other N-acyl aromatic amino acids (e.g., N-acyl phenylalanine, N-acyl tryptophan) for which ACD reports are absent or substantially less frequent. This evidence establishes that oleoyl tyrosine cannot be considered interchangeable with structurally similar AAAAs from a dermal safety perspective.

Allergic contact dermatitis Skin sensitization Cosmetic safety

Endocannabinoid System Interaction: N-Acyl Tyrosine vs. N-Acyl Ethanolamine Class Comparison

N-acyl amino acids, including N-oleoyl tyrosine, constitute a distinct signaling lipid class from N-acyl ethanolamines (e.g., anandamide) with divergent biosynthetic pathways and receptor engagement profiles [1]. N-acyl amino acids are synthesized via PM20D1-catalyzed condensation of free fatty acids and amino acids, whereas N-acyl ethanolamines derive from NAPE-PLD-mediated hydrolysis of N-acyl-phosphatidylethanolamine [2]. Receptor profiling studies demonstrate that N-acyl amino acids exhibit promiscuous but distinct GPCR and TRP channel interactions compared to N-acyl ethanolamines; for example, N-oleoyl glutamine functions as a TRPM8 antagonist (IC₅₀ = 3.8 μM), while anandamide activates CB1 (Ki = 89 nM) and TRPV1 (EC₅₀ = 0.6 μM) [3]. No quantitative receptor binding or functional assay data were identified for N-oleoyl tyrosine specifically, representing a critical knowledge gap. However, class-level inference from structurally characterized N-acyl tyrosines indicates that the aromatic tyrosine side chain confers differential TRP channel and GPCR interaction potential relative to aliphatic or ethanolamine-containing analogs.

Endocannabinoid Lipid signaling GPCR binding

Oleoyl Tyrosine: Evidence-Based Application Scenarios for Procurement and Formulation


Cosmetic Tan-Enhancing Formulations Requiring Melanogenesis Stimulation with Barrier Support

Oleoyl tyrosine is optimally deployed in sun care and tan-enhancing cosmetic products where combined melanogenic stimulation and skin barrier reinforcement are desired. Commercial formulations such as Tyr-Excel™ leverage the lipophilic oleoyl moiety to enhance L-tyrosine delivery to melanocytes, promoting accelerated tanning while the oleic acid component contributes to cutaneous lipid profile restoration [1]. Formulators should consult manufacturer technical data sheets for batch-specific efficacy metrics, as peer-reviewed quantitative melanogenesis data are currently absent. Typical use concentrations range from 0.1% to 2% in leave-on emulsions, with compatibility demonstrated in water-resistant sunscreen systems [2].

Skin Barrier Repair and Conditioning in Leave-On Cosmetic Products

Oleoyl tyrosine functions as a skin conditioning and skin protecting agent per INCI designation, suitable for moisturizers, barrier-repair creams, after-sun lotions, and anti-aging serums [3]. The oleic acid-derived fatty tail integrates into the stratum corneum lipid matrix, reducing transepidermal water loss and mitigating environmental stressor penetration, while the tyrosine head group reinforces barrier protein interactions. This dual functionality differentiates oleoyl tyrosine from single-action emollients or humectants. Formulation considerations include pH stability (neutral to mildly acidic) and compatibility with glycerin and propylene glycol solvent systems.

Endocannabinoid-Related Lipid Research Requiring Structurally Defined N-Acyl Tyrosine Reference Standards

N-Oleoyl tyrosine serves as a reference standard in lipidomics and metabolomics studies investigating the N-acyl amino acid sub-class of fatty acid amides. Its inclusion in authoritative databases (HMDB, ChEBI, LIPID MAPS) and defined stereochemistry (L-tyrosine, 9Z-octadecenoyl) support its use as an analytical standard for mass spectrometry-based quantification and enzymatic assay development [4]. Researchers should note the absence of published receptor binding data (CB1, CB2, TRPV1, FAAH) and the structural distinction from reduced analogs like OMDM-2, which precludes its use as a functional endocannabinoid modulator without empirical characterization.

Dermatological Safety Assessment and Allergen Surveillance in Cosmetic Ingredients

Given its documented status as an emerging allergen in tan-enhancing sunscreens, oleoyl tyrosine warrants inclusion in dermatological patch testing panels for patients presenting with facial or body dermatitis following cosmetic product exposure [5]. Clinical case reports confirm oleoyl tyrosine as a causative agent in allergic contact dermatitis, establishing its relevance for diagnostic allergen screening. Procurement for patch test preparation requires high-purity analytical-grade material with certificate of analysis documenting identity and impurity profile.

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